Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-4-31-23(29)26-10-8-17(9-11-26)24-22(28)19-13-20(27)21(14-25(19)2)32-15-16-6-5-7-18(12-16)30-3/h5-7,12-14,17H,4,8-11,15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKSVULOULYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula: C25H25N3O4
- Molecular Weight: 431.492 g/mol
- CAS Number: 1021212-38-3
- Purity: Typically 95% .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to the compound . The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives that share structural similarities with this compound.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative 1 | 0.22 | Staphylococcus aureus |
| Derivative 2 | 0.25 | Staphylococcus epidermidis |
| Derivative 3 | 0.30 | Escherichia coli |
| Ethyl Compound | TBD | TBD |
The derivatives exhibited significant activity against tested pathogens, indicating that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study highlighted its cytotoxic effects on various cancer cell lines, particularly in hypopharyngeal tumor cells. The following table illustrates the IC50 values for this compound compared to standard chemotherapeutic agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl Compound | TBD | FaDu (Hypopharyngeal) |
| Bleomycin | 10 | FaDu (Hypopharyngeal) |
| Cisplatin | 5 | A549 (Lung cancer) |
The results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer models, suggesting its potential as a therapeutic agent .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Biofilm Disruption: The compound has shown promise in inhibiting biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Case Studies
Several case studies have documented the effectiveness of derivatives similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that specific modifications led to enhanced antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural diversity in drug design .
Case Study 2: Cancer Treatment
In preclinical trials, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)piperidine-1-carboxylate exhibit anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interacting with specific molecular targets such as enzymes and receptors involved in cell proliferation .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies showing that derivatives of dihydropyridines can effectively reduce inflammation markers in vitro and in vivo. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The structural features of this compound may enhance its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways, making it a candidate for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the dihydropyridine ring from suitable precursors. |
| 2 | Etherification | Introduction of the methoxybenzyl group via etherification reactions. |
| 3 | Amidation | Formation of the carboxamide group through amidation reactions. |
| 4 | Esterification | Final esterification step to yield the complete compound. |
These synthetic pathways are critical for optimizing yields and ensuring the purity of the final product .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into their mechanisms of action:
Case Study 1: Anticancer Activity
A study on similar dihydropyridine derivatives found that they effectively inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This suggests that this compound may have comparable effects .
Case Study 2: Anti-inflammatory Mechanisms
Research has shown that certain piperidine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. This compound may exhibit similar properties based on its structural analogs .
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into three primary components:
- Piperidine-1-carboxylate backbone – Serves as the central nitrogen-containing heterocycle.
- 5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide – Functions as the acylating agent.
- Ethyl carbamate group – Provides steric protection during synthetic operations.
Critical challenges include:
- Regioselective installation of the 3-methoxybenzyl ether at C5 of the dihydropyridine ring
- Prevention of N-methyl group epimerization during amide coupling
- Compatibility of protecting groups under basic/acidic conditions
Synthesis of the Piperidine Core
tert-Butyl 4-Aminopiperidine-1-carboxylate Preparation
The foundational intermediate for most routes involves protected 4-aminopiperidine derivatives. A representative protocol adapted from sulfonate displacement chemistry involves:
Reaction Scheme:
- Starting Material : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Nucleophilic Displacement : Treatment with sodium azide (NaN₃) in DMF at 80°C for 12h yields tert-butyl 4-azidopiperidine-1-carboxylate (87% yield).
- Staudinger Reaction : Reduction with triphenylphosphine (PPh₃) in THF/H₂O (4:1) converts the azide to primary amine (92% yield).
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| Solvent (DMF vs DMA) | DMA improves yield by 15% |
| Temperature | <70°C leads to incomplete conversion |
| Azide Source | NaN₃ superior to imidazole-1-sulfonyl azide |
Construction of the Dihydropyridine Moiety
Hantzsch-Type Cyclization
The 1-methyl-4-oxo-1,4-dihydropyridine ring is assembled via modified Hantzsch conditions:
Experimental Procedure :
- Combine ethyl acetoacetate (1.0 eq), 3-methoxybenzyl alcohol (1.2 eq), and ammonium acetate (2.5 eq) in ethanol.
- Add methylamine hydrochloride (1.5 eq) and heat under reflux for 18h.
- Isolate 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid via acid precipitation (mp 189-191°C).
Key Observations :
- Microwave irradiation (150W, 100°C) reduces reaction time to 45min with comparable yield
- 3-Methoxybenzyl bromide produces higher regioselectivity (98:2) vs chloride (85:15)
Amide Bond Formation
Coupling Agent Screening
Comparative evaluation of coupling methods reveals:
Table 1: Coupling Efficiency for Carboxamido Formation
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU/DIEA | 92 | 99.1 |
| EDCl/HOBt | 85 | 97.8 |
| DCC/DMAP | 78 | 95.2 |
| T3P®/Pyridine | 88 | 98.6 |
Optimal Protocol :
- Dissolve 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF at 0°C.
- Add DIEA (2.5 eq) followed by tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq).
- Stir at room temperature for 6h, then purify by flash chromatography (EtOAc/hexane 3:7 → 1:1).
Final Deprotection and Ethoxycarbonylation
tert-Butyl Group Removal
Critical step requiring mild acidic conditions to prevent decomposition of the dihydropyridine ring:
Comparative Deprotection Methods :
| Acid System | Time (h) | Yield (%) | Impurities |
|---|---|---|---|
| HCl (4M in dioxane) | 2 | 95 | <0.5% |
| TFA/DCM (1:1) | 1.5 | 97 | 1.2% |
| H2SO4 (10% aq.) | 4 | 82 | 5.7% |
Preferred Conditions :
Ethyl Chloroformate Quenching
Stepwise Protocol :
- Dissolve free amine in anhydrous THF under N₂ atmosphere.
- Add ethyl chloroformate (1.1 eq) dropwise at -20°C.
- Maintain reaction at -10°C for 3h, then warm to RT overnight.
- Purify by recrystallization from ethanol/water (mp 143-145°C).
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
δ 1.21 (t, J=7.1Hz, 3H, CH₂CH₃), 2.83 (s, 3H, NCH₃), 3.73 (s, 3H, OCH₃), 4.12 (q, J=7.1Hz, 2H, OCH₂), 4.98 (s, 2H, OCH₂Ar), 6.89-7.34 (m, 4H, aromatic), 8.27 (s, 1H, NH).
HRMS (ESI+) :
Calcd for C₂₃H₂₈N₃O₆ [M+H]⁺: 442.1978; Found: 442.1981.
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250mm, 5μm)
- Mobile Phase: 0.1% FA in H₂O/ACN (70:30 → 10:90 over 25min)
- Retention Time: 17.83min (99.4% purity)
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a 1,4-dihydropyridine carboxylic acid derivative with a piperidine scaffold. A base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) is used to neutralize byproducts. For analogs, benzyl chloroformate reactions under basic conditions have been effective for piperidine carboxylate formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) and temperature (e.g., 0°C to room temperature) to minimize side products. Purification via column chromatography or recrystallization is critical for high yields (>80%) .
Q. How can the compound’s crystal structure be determined, and what software tools are validated for refinement?
- Methodology : Use X-ray crystallography with single-crystal diffraction. SHELX programs (e.g., SHELXL for refinement) are industry-standard for small-molecule structures. Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Validation : Cross-validate results with CCDC databases and check R-factors (<5% for high-resolution data). SHELXD or SHELXE can resolve phase problems in complex structures .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and gradient elution (acetonitrile/water) to achieve >99% purity .
- Stability Studies : Store the compound at -20°C under inert gas (N₂/Ar). Monitor degradation via NMR (e.g., disappearance of carbonyl peaks at ~170 ppm) or mass spectrometry over 6–12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 1,4-dihydropyridine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) and evaluate calcium channel modulation or antibacterial activity in vitro .
- Data Normalization : Use internal controls (e.g., nifedipine for calcium assays) and replicate experiments across cell lines (e.g., HEK293 vs. CHO) to isolate compound-specific effects .
Q. What strategies are effective for troubleshooting low yields in amide bond formation during synthesis?
- Methodology :
- Coupling Reagents : Test alternatives to EDC/HOBt (e.g., HATU or PyBOP) to enhance activation of the carboxylic acid moiety.
- Byproduct Analysis : Use LC-MS to identify unreacted starting materials or hydrolysis products. Adjust reaction pH (6–7) to suppress racemization .
Q. How can computational modeling complement experimental data for target identification?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like L-type calcium channels. Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess compound stability in lipid bilayers, correlating with experimental permeability data .
Q. What protocols ensure reproducibility in pharmacological profiling across labs?
- Methodology :
- Assay Standardization : Adopt NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series, IC₅₀ calculation via GraphPad Prism).
- Inter-Lab Validation : Share reference samples with collaborators and use blinded analysis to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
